molecular formula C10H8Br2O2 B12537902 (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid CAS No. 676129-89-8

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B12537902
CAS No.: 676129-89-8
M. Wt: 319.98 g/mol
InChI Key: ZRYYLFBAOCSPMW-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two bromine atoms and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetic acid with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative without bromine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the carboxylic acid group to form the corresponding carboxylate or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), low temperatures.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone), room temperature.

Major Products

    Substitution: New cyclopropane derivatives with different functional groups.

    Reduction: Cyclopropane derivatives without bromine atoms.

    Oxidation: Oxidized products such as carboxylates or other oxidized derivatives.

Scientific Research Applications

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine atoms and the phenyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving covalent modification of target proteins or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-methoxycyclohexanecarboxylic acid: A cyclohexane derivative with a methoxy group.

    (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid: A cyclopentane derivative with an amino group and hexafluoropropan-2-ylidenyl group.

Uniqueness

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of bromine atoms and a phenyl group on the cyclopropane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

676129-89-8

Molecular Formula

C10H8Br2O2

Molecular Weight

319.98 g/mol

IUPAC Name

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8Br2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1

InChI Key

ZRYYLFBAOCSPMW-SFYZADRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Br)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.